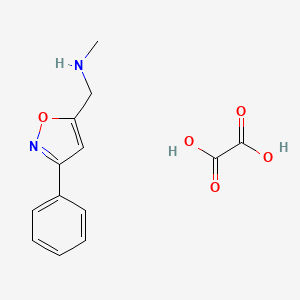

N-methyl-1-(3-phenyl-5-isoxazolyl)methanamine oxalate

描述

属性

IUPAC Name |

N-methyl-1-(3-phenyl-1,2-oxazol-5-yl)methanamine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.C2H2O4/c1-12-8-10-7-11(13-14-10)9-5-3-2-4-6-9;3-1(4)2(5)6/h2-7,12H,8H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLXGVYNLHWXIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=NO1)C2=CC=CC=C2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(3-phenyl-5-isoxazolyl)methanamine oxalate typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be formed by cyclization of hydroxylamine with a suitable β-keto ester or β-diketone.

Introduction of Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.

Methylation: The methylation of the nitrogen atom can be achieved using methyl iodide in the presence of a base.

Formation of Oxalate Salt: The oxalate salt is formed by reacting the amine with oxalic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to achieve high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions: N-methyl-1-(3-phenyl-5-isoxazolyl)methanamine oxalate can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, often involving halogenated compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).

Substitution: Halogenated compounds (e.g., chloroform, bromoethane) and strong bases (e.g., sodium hydride, potassium tert-butoxide).

Major Products Formed:

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Alcohols or amines.

Substitution: Halogenated isoxazoles or other substituted isoxazoles.

科学研究应用

Pharmacological Applications

1.1 Androgen Receptor Modulation

One of the primary applications of N-methyl-1-(3-phenyl-5-isoxazolyl)methanamine oxalate is its role as a modulator of androgen receptors. Compounds that interact with androgen receptors are crucial in treating conditions such as prostate cancer. Research indicates that compounds with similar structures exhibit high affinity and strong antagonistic activity against androgen receptors, making them potential candidates for therapeutic use in androgen-dependent diseases .

1.2 Antimicrobial Activity

Isoxazole derivatives, including those related to this compound, have shown promising antimicrobial properties. Studies have demonstrated that certain isoxazole compounds exhibit significant antibacterial and antifungal activities against various pathogens, suggesting that this class of compounds could be developed into effective antimicrobial agents .

Synthesis and Structural Insights

2.1 Synthetic Routes

The synthesis of this compound typically involves multiple synthetic pathways that leverage the reactivity of isoxazole derivatives. Recent advancements highlight metal-free synthetic routes that enhance yield and purity, making the production of this compound more efficient . These methods often utilize microwave-assisted reactions to accelerate the formation of isoxazole rings, which are integral to the compound's structure.

2.2 Structural Characteristics

The molecular structure of this compound includes a phenyl group attached to an isoxazole ring, contributing to its biological activity. The presence of functional groups such as methanamine enhances its interaction with biological targets, thereby influencing its pharmacological efficacy .

Case Studies and Research Findings

作用机制

The mechanism by which N-methyl-1-(3-phenyl-5-isoxazolyl)methanamine oxalate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact molecular pathways involved would depend on the biological context and the specific derivatives being studied.

相似化合物的比较

Chemical Identity :

- IUPAC Name : N-methyl-1-(3-phenyl-5-isoxazolyl)methanamine oxalate

- Synonyms: N-methyl-3-phenylisoxazol-5-yl methylamine oxalate, methyl-3-phenyl-isoxazol-5-ylmethyl-amine oxalate .

- CAS Number : 1260835-39-9 .

- Molecular Formula : C₁₂H₁₂N₂O₅ (oxalate salt) .

- Molecular Weight : 264.23 g/mol .

Structural Features: The compound consists of a 3-phenylisoxazole core linked to a methylamine group, which is protonated and paired with an oxalate counterion.

Below is a comparative analysis of structurally or functionally related compounds, emphasizing molecular properties, synthesis, and applications.

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle Differences: Isoxazole vs. Pyrazole: The target compound’s isoxazole ring (O and N in 1,2-positions) contrasts with pyrazole analogs (N in 1,2-positions). Isoxazoles are less basic than pyrazoles, influencing protonation states and binding affinity in biological systems .

Counterion Impact :

The oxalate salt in the target compound improves aqueous solubility compared to free bases (e.g., N-ethyl-N-((3-methylisoxazol-5-yl)methyl)ethanamine), which may be critical for bioavailability in drug formulations .

Biological Relevance :

- Riboswitch Targeting : Pyrazole-based methanamines (e.g., compound 1207529-87-0) are explored as riboswitch binders due to their hydrogen-bonding capacity .

- Enzyme Modulation : The phenyl-isoxazole core in the target compound may mimic natural substrates in enzymes like cyclooxygenases or kinases, similar to pyrazolo-oxazine derivatives .

Research Findings:

- Binding Affinity: Pyrazole analogs (e.g., 1207529-87-0) exhibit nanomolar-range dissociation constants (KD) for riboswitches, whereas isoxazole derivatives may require optimization for comparable activity .

- Synthetic Accessibility : Isoxazole cores are often synthesized via 1,3-dipolar cycloaddition, while pyrazoles are typically formed via condensation reactions, affecting scalability .

生物活性

N-methyl-1-(3-phenyl-5-isoxazolyl)methanamine oxalate is a compound of significant interest due to its diverse biological activities. This article will explore the pharmacological properties, mechanisms of action, synthesis, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

This compound features a unique isoxazole ring, which is known for its pharmacological potential. The synthesis of this compound typically involves the reaction of phenylhydrazine with appropriate carbonyl compounds to form isoxazoles, followed by methylation and oxalate salt formation.

Synthesis Overview:

- Formation of Isoxazole: Aryl aldehydes react with hydroxylamine to form oximes, which are then converted to isoxazoles.

- Methylation: The nitrogen atom in the isoxazole ring is methylated using methyl iodide or similar reagents.

- Formation of Oxalate Salt: The resulting amine is reacted with oxalic acid to yield the oxalate salt.

Pharmacological Activities

The biological activity of this compound has been documented in various studies, showcasing its potential in multiple therapeutic areas.

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antioxidant Properties

Studies have demonstrated that isoxazole derivatives possess antioxidant properties, which can protect cells from oxidative stress. In vitro tests using human fibroblasts and nematodes (C. elegans) have shown that these compounds can significantly reduce oxidative damage compared to standard antioxidants like quercetin .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. Research indicates that similar compounds can inhibit neuroinflammation and promote neuronal survival under stress conditions .

Case Studies

Several case studies highlight the biological activity of this compound:

- Antibacterial Efficacy: A study evaluated the antibacterial activity of various isoxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL for certain derivatives .

- Oxidative Stress Model: In an experimental model using C. elegans, treatment with this compound resulted in a 40% decrease in reactive oxygen species (ROS) levels compared to untreated controls, suggesting strong antioxidant potential .

- Neuroprotection Study: In vitro studies on neuronal cell lines showed that treatment with this compound reduced apoptosis by 30% under oxidative stress conditions induced by hydrogen peroxide .

常见问题

Q. What are the established synthetic routes for N-methyl-1-(3-phenyl-5-isoxazolyl)methanamine oxalate?

The synthesis typically involves two stages: (1) formation of the isoxazole-amine intermediate and (2) oxalate salt preparation.

- Intermediate synthesis : Reacting 3-phenyl-5-isoxazolecarboxaldehyde with methylamine under reductive amination conditions (e.g., NaBH4 in methanol) yields N-methyl-1-(3-phenyl-5-isoxazolyl)methanamine .

- Salt formation : The free base is treated with oxalic acid in a polar solvent (e.g., ethanol), followed by crystallization to obtain the oxalate salt. Adjusting stoichiometry and solvent polarity optimizes yield and purity .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

- NMR spectroscopy : H NMR peaks for the isoxazole ring (δ 6.5–7.5 ppm) and methylamine group (δ 2.3–2.8 ppm) .

- X-ray crystallography : Resolves the oxalate counterion’s hydrogen-bonding network with the amine, critical for stability .

- Mass spectrometry : Molecular ion peaks at m/z 215.1 (free base) and 267.2 (oxalate salt) confirm stoichiometry .

Q. What are the key physicochemical properties relevant to experimental handling?

- Solubility : Highly soluble in water and polar solvents (e.g., methanol, DMSO) due to ionic interactions .

- Stability : Hygroscopic in humid conditions; store in anhydrous environments at 4°C .

- Safety : Secondary amines may cause skin/eye irritation; use PPE and fume hoods during handling .

Advanced Research Questions

Q. How can conflicting solubility data in literature be resolved for this compound?

Discrepancies often arise from polymorphic forms or hydration states. Methods to address this include:

- Dynamic vapor sorption (DVS) : Quantify hygroscopicity and hydration-induced solubility changes .

- High-throughput solubility screening : Test across solvents (e.g., aqueous buffers, ethanol/water mixtures) at varying temperatures .

- Powder X-ray diffraction (PXRD) : Compare crystalline forms to correlate solubility with lattice energy .

Q. What strategies optimize the compound’s bioavailability in pharmacokinetic studies?

- Salt selection : Oxalate improves aqueous solubility but may limit membrane permeability. Compare with hydrochloride or phosphate salts .

- Prodrug derivatization : Introduce ester groups to the methylamine moiety to enhance lipophilicity, followed by enzymatic cleavage in vivo .

- Nanoparticle encapsulation : Use PLGA-based carriers to sustain release and improve circulation time .

Q. How does the phenyl substitution at the 3-position of the isoxazole influence biological activity compared to methyl analogs?

- SAR studies : The phenyl group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase targets), increasing binding affinity. Methyl analogs show reduced steric bulk but lower selectivity .

- Computational docking : Molecular dynamics simulations reveal stronger van der Waals interactions with phenyl-containing derivatives .

- Enzyme assays : Compare IC50 values against methyl-substituted analogs in target validation studies .

Q. What analytical methods resolve impurities observed during scale-up synthesis?

- HPLC-MS : Identify byproducts (e.g., unreacted aldehyde or over-alkylated amines) using C18 columns and gradient elution .

- Preparative chromatography : Isolate impurities for structural elucidation via 2D NMR .

- Reaction monitoring : Use in-situ FTIR to detect intermediates and optimize reaction time/temperature .

Methodological Notes

- Contradictions in evidence : While reports irritant properties for secondary amines, does not explicitly mention toxicity for the phenyl-substituted variant. Cross-validate with SDS from reliable suppliers.

- Gaps in data : Limited in vivo studies are reported; prioritize ADMET profiling using hepatocyte assays or zebrafish models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。